
Thuriferic acid
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Overview
Description
Thuriferic acid is a natural product found in Juniperus thurifera with data available.
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Thuriferic acid has demonstrated significant analgesic and anti-inflammatory effects. In a study evaluating its impact on edema formation, this compound exhibited a 63.4% reduction in paw edema in a carrageenan-induced inflammation model, comparable to the standard drug indomethacin (61.5%) and deoxypodophyllotoxin (66.3%) . This suggests that this compound could be a viable candidate for developing new anti-inflammatory medications.
Cytotoxicity Against Cancer Cell Lines
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study reported its GI50 value (the concentration required to inhibit cell growth by 50%) at 1.21 × 10^-5 M, which is significantly lower than that of deoxypodophyllotoxin (1.01 × 10^-7 M) . This finding suggests that while this compound is less cytotoxic than its derivatives, it still exhibits notable activity against cancer cells.
Study on Analgesic Effects
A controlled experiment assessed the analgesic effects of this compound in mice subjected to acetic acid-induced nociceptive perception. The results showed that this compound effectively reduced pain responses, indicating its potential as a pain management agent .
Cytotoxicity Evaluation
In another study, the cytotoxic effects of this compound were evaluated against three cancer cell lines: P-388 (murine leukemia), A-549 (human lung carcinoma), and HT-29 (human colon carcinoma). The findings demonstrated that this compound inhibited cell growth effectively, albeit at higher concentrations compared to more potent derivatives like deoxypodophyllotoxin .
Comparative Data Table
The following table summarizes the key findings related to the efficacy of this compound compared to its derivatives:
Compound | GI50 (M) | Edema Reduction (%) | Cytotoxicity |
---|---|---|---|
This compound | 1.21×10−5 | 63.4 | Lower than deoxypodophyllotoxin |
Deoxypodophyllotoxin | 1.01×10−7 | 66.3 | Higher cytotoxicity |
Indomethacin | - | 61.5 | - |
Properties
Molecular Formula |
C22H20O8 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(7S)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid |
InChI |
InChI=1S/C22H20O8/c1-10-18(22(24)25)19(11-5-16(26-2)21(28-4)17(6-11)27-3)12-7-14-15(30-9-29-14)8-13(12)20(10)23/h5-8,18-19H,1,9H2,2-4H3,(H,24,25)/t18-,19?/m1/s1 |
InChI Key |
HLSXUNBUCPHTDA-MRTLOADZSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2[C@@H](C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(=C)C(=O)C3=CC4=C(C=C23)OCO4)C(=O)O |
Synonyms |
thuriferic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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